molecular formula C15H15BrClNO2 B6224812 3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride CAS No. 2768326-30-1

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B6224812
CAS No.: 2768326-30-1
M. Wt: 356.6
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Description

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C15H14BrNO2·HCl It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the oxetane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromo and phenoxy groups: These groups are introduced through substitution reactions using suitable reagents such as bromine and phenol derivatives.

    Amination: The amine group is introduced through nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxetane derivatives with various functional groups.

Scientific Research Applications

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)oxetan-3-amine hydrochloride
  • 3-[4-bromo-2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride

Uniqueness

3-(4-bromo-2-phenoxyphenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromo and phenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2768326-30-1

Molecular Formula

C15H15BrClNO2

Molecular Weight

356.6

Purity

95

Origin of Product

United States

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